(4-Chlorophenyl)(4-phenoxyphenyl)methanone
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Overview
Description
(4-Chlorophenyl)(4-phenoxyphenyl)methanone is an organic compound with the molecular formula C19H13ClO2. It is a member of the benzophenone family, characterized by the presence of a ketone functional group flanked by two aromatic rings. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-phenoxyphenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-phenoxyaniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(4-phenoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(4-Chlorophenyl)(4-phenoxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(4-phenoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(4-hydroxyphenyl)methanone
- 4,4’-Dichlorobenzophenone
- 4-Chlorobenzophenone
Uniqueness
(4-Chlorophenyl)(4-phenoxyphenyl)methanone is unique due to the presence of both a chloro and a phenoxy group on the benzophenone structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other benzophenone derivatives may not be as effective .
Properties
CAS No. |
28315-73-3 |
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Molecular Formula |
C19H13ClO2 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C19H13ClO2/c20-16-10-6-14(7-11-16)19(21)15-8-12-18(13-9-15)22-17-4-2-1-3-5-17/h1-13H |
InChI Key |
HLBCLHCYHSKNNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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